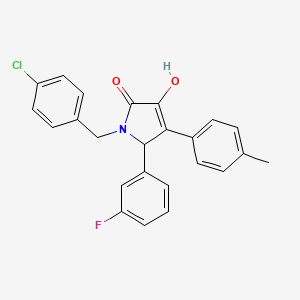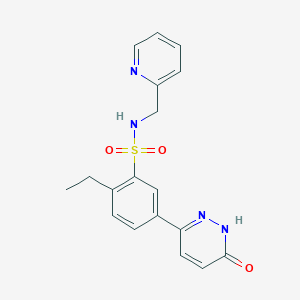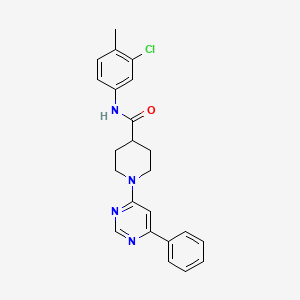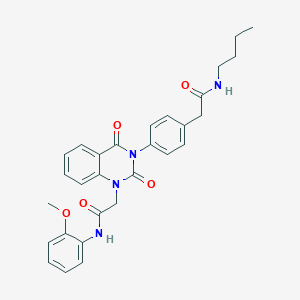![molecular formula C25H23N5O4 B11279550 3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-piperidin-1-ylbenzamide](/img/structure/B11279550.png)
3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-piperidin-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzamide family and features a combination of nitro, oxazolo, pyridinyl, and piperidinyl groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, nitric acid (HNO₃) for nitration, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation. Additionally, it inhibits kinases such as MAPK and Akt, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Shares a similar core structure but with a methyl group instead of a piperidinyl group.
Oxazolo[4,5-b]pyridin-2(3H)-one: A simpler compound with the oxazolo[4,5-b]pyridine core but lacking the benzamide and piperidinyl groups.
Uniqueness
What sets 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H23N5O4 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
3-nitro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]-4-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C25H23N5O4/c31-24(19-10-11-20(21(15-19)30(32)33)29-13-2-1-3-14-29)27-16-17-6-8-18(9-7-17)25-28-23-22(34-25)5-4-12-26-23/h4-12,15H,1-3,13-14,16H2,(H,27,31) |
Clave InChI |
JMCLZHZNLZDCNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11279468.png)

![2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-m-tolyl-acetamide](/img/structure/B11279474.png)

![N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279488.png)

![5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide](/img/structure/B11279494.png)



![Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279533.png)

![2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B11279537.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279544.png)
